5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

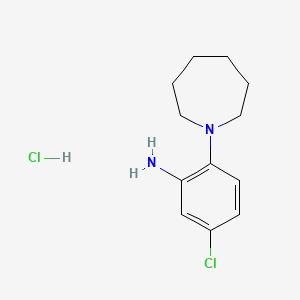

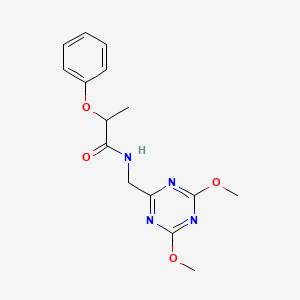

5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C10H14BrN3O . It has a molecular weight of 272.14 .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, can be achieved through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BrN3O/c1-6(7-3-2-4-7)15-9-8(11)5-13-10(12)14-9/h5-7H,2-4H2,1H3,(H2,12,13,14) .Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in oxidative dehydrogenation, annulation, and oxidative aromatization reactions . They can also undergo nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis

This compound is an oil at room temperature .Scientific Research Applications

Antibacterial Activity A novel methodology for the synthesis of derivatives utilizing 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine as a precursor has demonstrated potential in antibacterial applications. Certain derivatives showed moderate antibacterial activity, indicating their potential use in developing new antibacterial agents (Afrough et al., 2019).

Amination and Amplification Effects Research involving the amination of 5-bromo-N,N-dimethylpyrimidin-2-amine has led to the development of various compounds with potential application in enhancing the efficacy of phleomycin, an antibiotic. Though the specific compound mentioned in the query was not directly studied, related research provides insights into chemical reactions and product development that can impact pharmaceutical sciences (Kowalewski et al., 1981).

Antimicrobial Activity A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized through nucleophilic substitution reactions exhibited significant antimicrobial activities. This research suggests the potential for these compounds to contribute to the development of new antimicrobial agents, highlighting the chemical's relevance in addressing microbial resistance issues (Ranganatha et al., 2018).

Synthetic Chemistry and Drug Design The compound has been utilized in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, illustrating its utility in creating dyes and potentially bioactive molecules. This research highlights its versatility in synthetic organic chemistry, providing a foundation for future applications in drug design and development (Nikpour et al., 2012).

Regioselective Reactions and Crystallography The study of regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine sheds light on the structural and chemical properties of the resulting compounds. X-ray crystallography analysis provided detailed insights into the molecular structure, informing further research in medicinal chemistry and materials science (Doulah et al., 2014).

Safety and Hazards

The safety information for 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrimidine derivatives, including 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine, have aroused great interest from researchers in the field of medicinal chemistry due to their privileged biological activities . Future research may focus on further exploring the chemistry of these compounds, their biological characteristics, and potential applications in medicine .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine is UNC51-like kinase 1 (ULK1) . ULK1 is a protein kinase that plays a crucial role in the initiation of autophagy, a cellular process that recycles unnecessary or dysfunctional components of the cell . ULK1 is overexpressed in non-small cell lung cancer (NSCLC), and its expression level is negatively correlated with the clinical prognosis of NSCLC patients .

Mode of Action

This compound interacts with ULK1, inhibiting its kinase activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds with ULK1, as revealed by docking analysis . The inhibition of ULK1 disrupts the initiation of autophagy, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of ULK1 by this compound affects the autophagy pathway . Autophagy is a catabolic process that degrades cellular components through the lysosomal machinery, maintaining cellular homeostasis. By inhibiting ULK1, the compound disrupts the autophagy process, leading to downstream effects on cellular homeostasis .

Result of Action

The inhibition of ULK1 by this compound results in the suppression of autophagy . This leads to the induction of apoptosis in A549 cells, a type of NSCLC cell . Therefore, the compound has a cytotoxic effect on NSCLC cells .

Biochemical Analysis

Biochemical Properties

It has been found to interact with UNC51-like kinase 1 (ULK1), a protein that initiates the autophagy process in cancer cells .

Cellular Effects

In cellular processes, 5-Bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine has been observed to inhibit the proliferation of A549 cells, a type of non-small cell lung cancer (NSCLC) cell . It also induces apoptosis and inhibits autophagy in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding to ULK1, inhibiting its activity, and thereby disrupting the autophagy process . This leads to the induction of apoptosis and the inhibition of cell proliferation .

Properties

IUPAC Name |

5-bromo-4-(1-cyclobutylethoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O/c1-6(7-3-2-4-7)15-9-8(11)5-13-10(12)14-9/h5-7H,2-4H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBMJJRLWMHTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)OC2=NC(=NC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2812628.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2812630.png)

![N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2812636.png)

![Thieno[3,2-b]furan-5-carbaldehyde](/img/structure/B2812637.png)

![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812640.png)

![7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B2812642.png)

![N-(4-methoxybenzyl)-2-[6-(2-methoxyphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2812645.png)